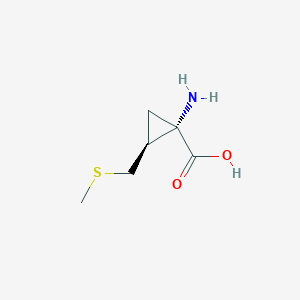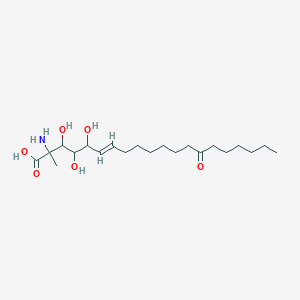
2,3-Methanomethionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Methanomethionine is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a structural analog of methionine, which is a vital amino acid required for the synthesis of proteins. The presence of a cyclopropane ring in 2,3-Methanomethionine makes it structurally distinct from methionine and imparts unique properties to it.
Wirkmechanismus
The mechanism of action of 2,3-Methanomethionine is not well understood. However, it is believed to act as a structural mimic of methionine. It has been shown to bind to the active site of enzymes that use methionine as a substrate. This binding alters the conformation of the enzyme and affects its activity.
Biochemical and Physiological Effects:
2,3-Methanomethionine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that use methionine as a substrate. It has also been shown to affect the stability of proteins. Additionally, 2,3-Methanomethionine has been shown to affect the growth and development of organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,3-Methanomethionine in lab experiments has several advantages. It is a highly selective reagent that yields a high purity product. It is also structurally distinct from methionine, which allows for the study of the effect of structural modifications on enzyme activity. However, the use of 2,3-Methanomethionine in lab experiments is limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Methanomethionine. One direction is the study of its effect on protein stability and aggregation. Another direction is the study of its effect on the activity of enzymes involved in disease pathways. Additionally, the use of 2,3-Methanomethionine as a tool for the study of protein structure and function is an area that requires further exploration.
In conclusion, 2,3-Methanomethionine is a non-proteinogenic amino acid that has unique properties and has been extensively used in scientific research. Its synthesis method is highly selective and yields a high purity product. It has been shown to affect the activity of enzymes and the stability of proteins. The use of 2,3-Methanomethionine in lab experiments has several advantages, but its high cost and limited availability are limitations. There are several future directions for the study of 2,3-Methanomethionine, including the study of its effect on protein stability and disease pathways.
Synthesemethoden
The synthesis of 2,3-Methanomethionine involves the reaction of methionine with diazomethane in the presence of a catalyst. The reaction leads to the formation of a cyclopropane ring, which replaces the sulfur atom in methionine. The reaction is highly selective and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2,3-Methanomethionine has been used extensively in scientific research due to its unique properties. It has been used as a tool to study protein structure and function. It has also been used to study the effect of structural modifications on the activity of enzymes. Additionally, 2,3-Methanomethionine has been used to study the mechanism of action of various drugs and toxins.
Eigenschaften
CAS-Nummer |
143169-55-5 |
|---|---|
Produktname |
2,3-Methanomethionine |
Molekularformel |
C12H15NO3 |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-10-3-4-2-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |
InChI-Schlüssel |
VIPZEJOTXDEYNE-XINAWCOVSA-N |
Isomerische SMILES |
CSC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CSCC1CC1(C(=O)O)N |
Kanonische SMILES |
CSCC1CC1(C(=O)O)N |
Synonyme |
(2R,3R-E)-cycloMet of 2,3-methanomethionine (2R,3S-Z)-cycloMet of 2,3-methanomethionine (2S,3R-Z)-cycloMet of 2,3-methanomethionine 2,3-methanomethionine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234200.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234202.png)
![(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B234211.png)